molecular formula C16H18N4O4S2 B15140269 N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide

N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B15140269
M. Wt: 394.5 g/mol
InChI Key: JEHIKSXSXUAHBT-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide is a synthetic thiazole carboxamide derivative characterized by a cyclopentyl group at the N-terminal and a 4-sulfamoylbenzoyl-substituted amino moiety at the 2-position of the thiazole ring.

Properties

Molecular Formula

C16H18N4O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H18N4O4S2/c17-26(23,24)12-7-5-10(6-8-12)14(21)20-16-19-13(9-25-16)15(22)18-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,18,22)(H2,17,23,24)(H,19,20,21)

InChI Key

JEHIKSXSXUAHBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfamoylbenzoyl group and the cyclopentyl moiety. Common reagents used in these reactions include thionyl chloride, cyclopentylamine, and 4-sulfamoylbenzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide has numerous scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,3-thiazole-4-carboxamides, where substituent variations dictate pharmacological and physicochemical properties. Key comparisons include:

a. N-cyclopentyl-2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide (BK45640)

  • Substituents : Cyclopentyl (N-terminal), pyrimidin-2-yl (2-position).
  • Molecular Weight : 289.36 g/mol (vs. ~400 g/mol estimated for the target compound).
  • Key Differences : The pyrimidinyl group in BK45640 is less polar than the sulfamoylbenzoyl group in the target compound, likely reducing aqueous solubility. BK45640 is marketed for research use, but its biological profile remains unspecified .

b. Acotiamide (N-[2-[di(isopropyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide)

  • Substituents: Diisopropylaminoethyl (N-terminal), hydroxy-dimethoxybenzoyl (2-position).
  • Activity : Approved prokinetic agent enhancing acetylcholine release.
  • Key Differences: The diisopropylaminoethyl group in acotiamide improves bioavailability via increased lipophilicity, while the hydroxy-dimethoxybenzoyl moiety may confer metabolic stability. In contrast, the target compound’s sulfamoylbenzoyl group could enhance target specificity through hydrogen bonding .

c. N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide

  • Substituents : 4-Fluorophenyl (N-terminal), phenylsulfonyl (2-position).

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound BK45640 Acotiamide Compound
Molecular Weight ~400 (estimated) 289.36 Not provided Not provided
Key Substituents Cyclopentyl, sulfamoylbenzoyl Cyclopentyl, pyrimidin-2-yl Diisopropylaminoethyl, hydroxy-dimethoxybenzoyl 4-Fluorophenyl, phenylsulfonyl
Solubility (Predicted) Moderate (polar sulfamoyl) Low (non-polar pyrimidinyl) High (polar hydroxy groups) Low (sulfonyl group)
Bioactivity Hypothetical kinase inhibition Research use Prokinetic agent Unknown

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